molecular formula C38H74Cl2N2O4 B607030 Decamethoxine CAS No. 38146-42-8

Decamethoxine

Cat. No. B607030
CAS RN: 38146-42-8
M. Wt: 693.92
InChI Key: LRQIWRXCHWNNEA-MWZFJMJKSA-L
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Description

Decamethoxine, also known as Septefril, is a cationic gemini surfactant . It exhibits strong bactericidal and fungicidal effects . This compound modifies the permeability of the microbial cell membrane, resulting in the destruction and death of diverse microorganisms .


Molecular Structure Analysis

This compound has a molecular weight of 693.91 and a chemical formula of C38H74Cl2N2O4 . Its structure can be found in various databases .


Chemical Reactions Analysis

This compound has been studied for its reaction with eosin Y in medicines . The fluorescence spectra of reagents of different charges and hydrophobicity in aqueous solutions have been studied .


Physical And Chemical Properties Analysis

This compound is a cationic gemini surfactant . It exhibits strong bactericidal and fungicidal effects . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Use as an Antiseptic During the COVID-19 Pandemic : Decamethoxine has been investigated for its feasibility and effectiveness as an antiseptic during the COVID-19 pandemic. Its strong antiviral activity against different groups of viruses makes it a potential candidate for preventing the spread of COVID-19 infection (Halushko, 2021).

  • Virucidal Effect Against Human Coronaviruses : Another study evaluated this compound's ability to inactivate SARS-CoV-2 and other human coronaviruses. The research demonstrated this compound's effectiveness as a fast-acting antiseptic capable of completely inactivating a prototype coronavirus strain, thus recommending its use as an antiseptic for non-specific prevention of coronavirus infection in humans (Дзюблик et al., 2022).

  • Treatment of Inflammatory Diseases in Adolescent Girls : this compound-based drugs have been effective in treating inflammatory diseases of genital organs in adolescent girls. The study shows high clinical efficacy in treating mono- and mixed vulvovaginal infections, contributing to the preservation of reproductive health in adolescent girls (Kravchenko, 2022).

  • Development of Microbial Resistance : Over a period of 50 years, the use of this compound in clinical conditions has led to the formation of different levels of resistance in gram-positive and gram-negative bacteria, and yeast-like fungi of the genus Candida. This study highlights the stability of this compound's antibacterial activity against standard test strains over the years (Sydorchuk et al., 2022).

  • Antiviral Activity Against Respiratory Viruses : this compound has shown statistically significant virucidal effects against respiratory viruses, including influenza A and B viruses and the herpes simplex virus. Its use in the treatment of respiratory tract infections is pathogenetically justified, especially using Decasan® in nebulizer form (Gumeniuk et al., 2020).

  • Inhalation Use in Critically Ill Patients : this compound-based quaternary ammonium antiseptic inhalations have been effective in the management of respiratory infectious complications in critically ill children. This study demonstrates its efficacy in reducing pathogen count in the respiratory tract and improving lung ventilation (Nazarchuk et al., 2018).

  • Effects on Liver Content in Rats : Intramuscular injection of this compound in rats altered the liver content of cholesterol, phospholipids, and triglycerides, indicating its biochemical impact on the liver (Kovtuniak et al., 1983).

Mechanism of Action

Decamethoxine modifies the permeability of the microbial cell membrane, resulting in the destruction and death of diverse microorganisms . It has a wide spectrum of antimicrobial action on Gram-positive bacteria, Gram-negative bacteria, protozoa, dermatophyte, yeast-like fungi of Candida genus, and viruses .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Decamethoxine . Personal protective equipment and chemical impermeable gloves should be used .

properties

IUPAC Name

10-[dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74N2O4.2ClH/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4;;/h29-36H,11-28H2,1-10H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQIWRXCHWNNEA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911945
Record name N~1~,N~1~,N~10~,N~10~-Tetramethyl-N~1~,N~10~-bis(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)decane-1,10-bis(aminium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

11103-59-6
Record name N~1~,N~1~,N~10~,N~10~-Tetramethyl-N~1~,N~10~-bis(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)decane-1,10-bis(aminium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does decamethoxine exert its antimicrobial effect?

A1: this compound, a quaternary ammonium compound, primarily acts by disrupting bacterial cell membranes. [] Its cationic nature allows it to interact with the negatively charged phospholipids in bacterial membranes, leading to increased permeability and leakage of cellular contents. [] This disruption ultimately results in bacterial cell death. []

Q2: Does this compound affect human cells in the same way as bacterial cells?

A2: While this compound effectively targets bacterial cell membranes, research suggests it has minimal impact on human cells. [] This selective toxicity is attributed to the significant differences in membrane composition between bacterial and human cells. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C26H52Cl2N4O4, and its molecular weight is 559.66 g/mol. []

Q4: What spectroscopic data is available to characterize this compound?

A4: Desorption-field mass spectrometry analysis of this compound revealed intensive quasimolecular ions [M.Cl]+ and [M]++, confirming its presence in samples. [] This technique proves reliable in identifying bisquaternary ammonium compounds like this compound. [] Further research also utilized UV/Vis spectroscopy, observing spectral shifts indicative of supramolecular interactions between this compound and curcumin, impacting its adsorption characteristics on silica. []

Q5: What applications of this compound are being explored in wound healing?

A5: this compound's potent antimicrobial activity makes it valuable in managing wound infections. [] It is incorporated into various wound dressings, including those based on calcium alginate [] and poly(2-hydroxyethyl methacrylate). [] These dressings provide controlled release of this compound directly into the wound site, promoting a clean healing environment. []

Q6: Can this compound be used with other antimicrobial agents?

A6: Research suggests that this compound can potentiate the antimicrobial activity of other agents. For instance, combining this compound with poviargol significantly enhanced its bactericidal and disinfecting effects against chronic purulent otitis media pathogens. [] Additionally, subinhibitory concentrations of this compound were found to increase the susceptibility of fluoroquinolone and tobramycin resistant Pseudomonas aeruginosa strains to these antibiotics. []

Q7: How stable is this compound under different storage conditions?

A7: While detailed stability data from the provided research is limited, one study did analyze the impact of povidone-iodine dissolution on its antimicrobial efficacy. [] The findings indicated a reduction in efficacy for a 2% povidone-iodine solution. [] This highlights the importance of carefully considering formulation and storage conditions to maintain this compound's stability and efficacy.

Q8: What strategies are employed to improve the delivery and bioavailability of this compound?

A8: Various delivery systems are being explored to enhance this compound's therapeutic efficacy. Incorporating this compound into dental medicinal films [] aims to provide controlled and localized release within the oral cavity, improving treatment outcomes for conditions like aphthous stomatitis. [] Additionally, nebulized delivery of this compound is being investigated for managing respiratory infections, enabling direct application to the respiratory tract. []

Q9: What preclinical models are used to investigate this compound's efficacy?

A9: Animal models, particularly rodent models, are frequently employed to assess the efficacy of this compound. For instance, a rat model of experimental peritonitis demonstrated that this compound solutions effectively reduced inflammation and promoted healing. [] Similarly, in a rat model of chronic purulent-necrotic wounds, local application of this compound accelerated wound closure and epithelialization. []

Q10: Is there evidence supporting this compound's efficacy in clinical settings?

A10: Several clinical studies highlight the therapeutic benefits of this compound. In patients with acute infectious exacerbations of COPD, nebulized this compound significantly reduced hospitalization duration compared to placebo. [] Furthermore, in patients with purulent inflammatory diseases, topical application of this compound effectively reduced microbial load and promoted wound healing. []

Q11: Are there concerns about cross-resistance with other antimicrobial agents?

A11: Importantly, research indicates that Candida albicans strains resistant to this compound remained susceptible to other antifungal agents like decaminum, levorinum, and nystatin. [] This lack of cross-resistance highlights the potential for utilizing this compound in combination therapy or as an alternative treatment option for infections involving resistant strains.

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